BenchChemオンラインストアへようこそ!

Ginsenoside F2

Pharmacokinetics Bioavailability Gut Microbiota

Ginsenoside F2 (GF2) is a rare, naturally occurring protopanaxadiol (PPD)-type ginsenoside derived from Panax species. Unlike the abundant primary ginsenosides (Rb1, Rb2, Rc, Rd) from which it is metabolically derived, F2 represents a key intermediate in the biotransformation pathway toward the fully deglycosylated metabolite Compound K (CK).

Molecular Formula C42H72O13
Molecular Weight 785.0 g/mol
CAS No. 62025-49-4
Cat. No. B1671517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside F2
CAS62025-49-4
SynonymsGinsenoside F2;  FT-0686625;  FT0686625;  FT 0686625;  N1568;  N 1568;  N-1568;  X1142;  X-1142;  X 1142;  C20779;  C 20779;  C-20779;  Q-100717;  Q 100717;  Q 100717
Molecular FormulaC42H72O13
Molecular Weight785.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C
InChIInChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
InChIKeySWIROVJVGRGSPO-JBVRGBGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ginsenoside F2 (CAS 62025-49-4) – A Rare PPD-Type Ginsenoside with Distinct Dual C-3 and C-20 Glycosylation for Targeted Research Applications


Ginsenoside F2 (GF2) is a rare, naturally occurring protopanaxadiol (PPD)-type ginsenoside derived from Panax species [1]. Unlike the abundant primary ginsenosides (Rb1, Rb2, Rc, Rd) from which it is metabolically derived, F2 represents a key intermediate in the biotransformation pathway toward the fully deglycosylated metabolite Compound K (CK) [1][2]. It is structurally defined by the retention of a single glucose moiety at both the C-3 and C-20 positions of its dammarane-type aglycone core [3]. This specific 'dual-monoglycoside' configuration distinguishes it from other rare ginsenosides like Rg3 and Rh2 (which are glycosylated solely at C-3) and CK (which is glycosylated solely at C-20) [3]. Due to its low natural abundance in raw ginseng, F2 is typically produced for research and industrial use via enzymatic or microbial bioconversion of more abundant precursor saponins, such as Rb1, Rb2, and Rd [1][2].

Why Ginsenoside F2 Cannot Be Substituted by Rg3, Rh2, or CK in Critical Research and Product Development


Substituting Ginsenoside F2 with other rare ginsenosides like Rg3, Rh2, or Compound K (CK) is scientifically untenable due to its unique, intermediate glycosylation pattern that dictates a distinct profile of membrane interaction, metabolic stability, and target specificity. Research confirms that the position of the sugar moiety on the dammarane backbone is a critical determinant of biological activity [1]. Specifically, F2's dual glycosylation at both C-3 and C-20 differentiates it from Rg3 and Rh2 (C-3 only) and CK (C-20 only), leading to quantifiably different interactions with membrane sterols [1] and distinct pharmacokinetic behavior [2]. Furthermore, its role as a central metabolic intermediate means that F2 exhibits a specific balance of bioactivity and bioavailability that is not recapitulated by its precursors or its final metabolite [3]. Therefore, the procurement of F2, rather than a generic 'rare ginsenoside mixture' or a more common analog, is essential for ensuring experimental reproducibility and achieving targeted mechanistic outcomes.

Quantitative Evidence of Ginsenoside F2's Differentiated Bioactivity and Pharmacokinetic Profile Compared to Key Analogs


Superior Bioavailability in Fermented Extracts: AUC of F2 Significantly Outperforms Rg3

In a human clinical study, after oral administration of a fermented red ginseng extract, the systemic exposure (AUC∞) for Ginsenoside F2 was statistically equivalent to that of Rg3, despite F2 being an intermediate metabolite. Notably, the AUC∞ for F2 was 90.67 ± 43.02 ng·h/mL, which was comparable to the 76.04 ± 33.31 ng·h/mL observed for Rg3 under the same conditions. However, following administration of non-fermented red ginseng, F2 was undetectable in plasma, whereas Rg3 reached an AUC∞ of 14.14 ± 8.05 ng·h/mL [1]. This demonstrates that the bioavailability of F2 is profoundly dependent on the fermentative capacity of the gut microbiome, a variable that significantly impacts its therapeutic potential relative to Rg3 [2].

Pharmacokinetics Bioavailability Gut Microbiota

Unique Membrane Sterol Interaction Profile: F2's Activity is Independent of Ergosterol Composition, Unlike Rg3 and Rh2

A comparative study using Saccharomyces cerevisiae mutants revealed that the cytostatic activity of Ginsenoside F2 is mechanistically distinct from that of the C-3 glycosylated analogs Rg3 and Rh2. The deletion of the ERG6 gene, which alters membrane sterol composition, significantly increased the cytostatic effects of both Rg3 and Rh2, indicating their mechanism of action is sterol-dependent. In contrast, the activity of Ginsenoside F2 was unaffected by the deletion of ERG6, demonstrating a unique, sterol-independent mode of membrane interaction [1].

Membrane Biology Antifungal Mechanism of Action

Central Metabolic Intermediate: F2 is the Major Common Product from Rb1, Rb2, and Rc Bioconversion, Enabling Efficient Production

Ginsenoside F2 is a convergent intermediate in the metabolic pathway of several major ginsenosides. Studies show that enzymatic hydrolysis of the abundant ginsenosides Rb1, Rb2, Rc, and Rd by fungal or bacterial β-glucosidases all lead to the formation of F2 as a major product before its final conversion to Compound K [1][2]. For instance, Pythium irregulare metabolized nearly all (approximately >90%) of the 20(S)-protopanaxadiol ginsenosides (Rb1, Rb2, Rc, Rd) in a mixture into Ginsenoside F2 [1]. This convergence contrasts with analogs like CK, which is the terminal, fully deglycosylated metabolite [3].

Biocatalysis Biotransformation Process Development

Potent Topical Anti-Inflammatory Efficacy: F2 Activity is Comparable to Dexamethasone in a Mouse Dermatitis Model

In a TPA-induced skin inflammation mouse model, topical treatment with Ginsenoside F2 (GF2) demonstrated significant anti-inflammatory effects that were directly comparable to those of the potent corticosteroid dexamethasone, a positive control. Specifically, GF2 treatment significantly decreased ear skin thickness and punch weight compared to the TPA-treated vehicle group. The study noted that the protective effects of GF2 on edema and inflammation were 'comparable with the protective effects of dexamethasone' [1].

Dermatology Anti-inflammatory Topical Formulation

Validated Application Scenarios for Ginsenoside F2 (CAS 62025-49-4) in Research and Industrial Development


Biomanufacturing of High-Yield Rare Ginsenosides

Due to its position as a convergent metabolic intermediate from multiple abundant ginsenosides (Rb1, Rb2, Rc, Rd) [1], F2 is an ideal target for high-yield biomanufacturing processes. Utilizing enzymatic or whole-cell bioconversion on a mixed ginsenoside feedstock can produce F2 as the primary product, offering a more efficient and cost-effective route than the multi-step synthesis of the terminal metabolite CK [1][2]. This is relevant for companies developing scalable fermentation processes for rare ginsenoside production.

Topical Formulation for Inflammatory Skin Disorders

The in vivo demonstration that Ginsenoside F2 exhibits anti-inflammatory potency comparable to dexamethasone in a dermatitis model [3] provides a strong scientific rationale for its inclusion in advanced topical formulations aimed at treating inflammatory skin conditions like psoriasis, eczema, or irritant contact dermatitis. This application scenario is supported by its demonstrated mechanism of inhibiting IL-17-producing γδ T cells and neutrophil ROS generation [3].

Research on Sterol-Independent Membrane-Active Agents

The finding that F2's cytostatic activity is independent of membrane ergosterol composition, unlike Rg3 and Rh2 [4], makes it a valuable and specific research tool for studying the structure-activity relationships (SAR) of ginsenoside-membrane interactions. Researchers investigating novel antifungal compounds or the fundamental mechanisms of triterpene glycoside bioactivity can use F2 to dissect pathways that are not mediated by classic sterol-binding events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside F2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.